4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE
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Overview
Description
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides, aryl halides, and various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can lead to the formation of epoxides, while reduction of the sulfonamide group can lead to the formation of amines .
Scientific Research Applications
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects . The allyl group and sulfonamide moiety further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide
- 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide
- 4-[(1H-Benzimidazol-2-yl)methyl]phenyl sulfonamide
Uniqueness
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is unique due to its combination of the benzimidazole core, allyl group, and sulfonamide moiety. This combination provides the compound with enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
4-methyl-N-[2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H24N4O2S/c1-3-16-28-23-11-7-6-10-22(23)26-24(28)25-17-19-8-4-5-9-21(19)27-31(29,30)20-14-12-18(2)13-15-20/h3-15,27H,1,16-17H2,2H3,(H,25,26) |
InChI Key |
KHQLJSWNUITOEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C |
Origin of Product |
United States |
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